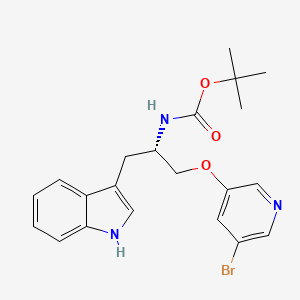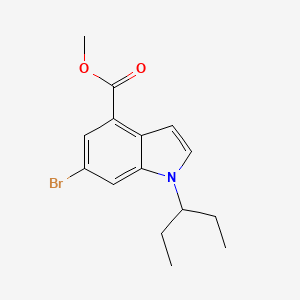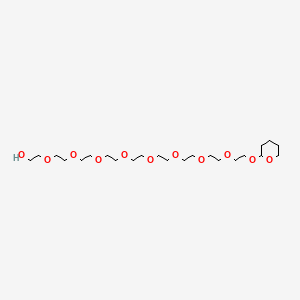
(S)-tert-butyl 1-(5-bromopyridin-3-yloxy)-3-(1H-indol-3-yl)propan-2-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(5-bromopiridin-3-iloxi)-3-(1H-indol-3-il)propan-2-ilcarbamato de terc-butilo es un compuesto orgánico complejo que presenta una combinación de grupos funcionales de piridina, indol y carbamato
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (S)-1-(5-bromopiridin-3-iloxi)-3-(1H-indol-3-il)propan-2-ilcarbamato de terc-butilo normalmente implica varios pasos:
Formación del derivado de piridina: El material de partida, 5-bromopiridin-3-ol, se hace reaccionar con un agente alquilante adecuado para introducir el grupo terc-butilo.
Introducción del indol: La parte de indol se introduce mediante una reacción de acoplamiento, a menudo usando una reacción de acoplamiento cruzado catalizada por paladio.
Formación del carbamato: El paso final implica la formación del grupo carbamato, típicamente a través de la reacción del intermedio con cloroformiato de terc-butilo y una base adecuada.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética anterior para asegurar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y medidas estrictas de control de calidad.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en la parte de indol.
Reducción: Las reacciones de reducción pueden ocurrir en el anillo de piridina, especialmente si hay grupos que atraen electrones presentes.
Sustitución: El átomo de bromo en el anillo de piridina puede ser sustituido por varios nucleófilos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se usan a menudo.
Sustitución: Los nucleófilos como las aminas o los tioles pueden usarse en reacciones de sustitución, a menudo en condiciones básicas.
Productos principales
Oxidación: Los productos pueden incluir derivados oxidados de la parte de indol.
Reducción: Derivados de piridina reducidos.
Sustitución: Varios derivados de piridina sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química
En la síntesis orgánica, (S)-1-(5-bromopiridin-3-iloxi)-3-(1H-indol-3-il)propan-2-ilcarbamato de terc-butilo se puede utilizar como un bloque de construcción para moléculas más complejas. Su estructura única permite diversas transformaciones químicas.
Biología y medicina
Este compuesto puede tener posibles aplicaciones en química medicinal, particularmente en el desarrollo de nuevos fármacos. Su capacidad para interactuar con objetivos biológicos lo convierte en un candidato para el descubrimiento y desarrollo de fármacos.
Industria
En el sector industrial, este compuesto podría utilizarse en la síntesis de materiales avanzados o como intermedio en la producción de otros productos químicos valiosos.
Mecanismo De Acción
El mecanismo de acción de (S)-1-(5-bromopiridin-3-iloxi)-3-(1H-indol-3-il)propan-2-ilcarbamato de terc-butilo implica su interacción con objetivos moleculares específicos. Las partes de indol y piridina pueden interactuar con enzimas o receptores, potencialmente inhibiendo o modulando su actividad. Las vías y los objetivos exactos dependerían de la aplicación específica y el contexto en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos similares
Carbamato de terc-butilo: Un compuesto de carbamato más simple utilizado en diversas reacciones químicas.
5-Bromopiridin-3-ol: El material de partida para la síntesis del compuesto objetivo.
Derivados de indol: Compuestos que contienen la parte de indol, ampliamente utilizados en química medicinal.
Unicidad
(S)-1-(5-bromopiridin-3-iloxi)-3-(1H-indol-3-il)propan-2-ilcarbamato de terc-butilo es único debido a su combinación de grupos funcionales, lo que permite una reactividad química diversa y una posible actividad biológica. Esto lo convierte en un compuesto valioso para la investigación y el desarrollo en diversos campos científicos.
Propiedades
Fórmula molecular |
C21H24BrN3O3 |
|---|---|
Peso molecular |
446.3 g/mol |
Nombre IUPAC |
tert-butyl N-[(2S)-1-(5-bromopyridin-3-yl)oxy-3-(1H-indol-3-yl)propan-2-yl]carbamate |
InChI |
InChI=1S/C21H24BrN3O3/c1-21(2,3)28-20(26)25-16(13-27-17-9-15(22)11-23-12-17)8-14-10-24-19-7-5-4-6-18(14)19/h4-7,9-12,16,24H,8,13H2,1-3H3,(H,25,26)/t16-/m0/s1 |
Clave InChI |
LIKXKTWTVNLBOR-INIZCTEOSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)COC3=CC(=CN=C3)Br |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)COC3=CC(=CN=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-bromo-2-N-[(4-methoxyphenyl)methyl]pyridine-2,3-diamine](/img/structure/B11827464.png)



![1-Tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11827492.png)

![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2,1-jk]carbazole](/img/structure/B11827500.png)

![[(1R,2S,10S,11S,15S)-14-(2,2-dioxo-5H-oxathiol-4-yl)-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl] furan-2-carboxylate](/img/structure/B11827506.png)



